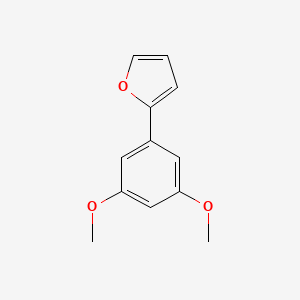

2-(3,5-Dimethoxyphenyl)furan

Description

2-(3,5-Dimethoxyphenyl)furan is a furan derivative featuring a phenyl ring substituted with two methoxy groups at the 3- and 5-positions, attached to the 2-position of the furan heterocycle. Its synthesis likely involves cross-coupling reactions or electrophilic substitution, as seen in similar furan derivatives .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)furan |

InChI |

InChI=1S/C12H12O3/c1-13-10-6-9(7-11(8-10)14-2)12-4-3-5-15-12/h3-8H,1-2H3 |

InChI Key |

ADJXFJVZGUSTKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CO2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl-Substituted Furans with Methoxy Groups

- 2-(4-Methoxyphenyl)benzo[b]furan (Compound 117): This benzo-fused furan derivative, synthesized via allylation, shares a methoxyphenyl substituent but includes a fused benzene ring. Its allyl group enables further functionalization, a feature absent in 2-(3,5-Dimethoxyphenyl)furan . Key Difference: Benzo-fusion raises melting points and reduces solubility in polar solvents due to increased hydrophobicity.

2-(2,4-Dimethoxyphenyl)- and 2-(3,4-Dimethoxyphenyl)triazole Derivatives :

These triazole-based compounds () replace the furan ring with a 1,2,4-triazole, altering hydrogen-bonding capacity and metabolic stability. The dimethoxyphenyl group’s position (2,4 vs. 3,5) affects steric interactions and electronic distribution. Toxicity predictions via GUSAR-online suggest lower acute toxicity for triazole-thioacetate esters compared to furan analogs, possibly due to reduced electrophilicity .

Benzo[b]furan Analogs

- 5-Allyl-2-(3,5-Dimethoxyphenyl)benzo[b]furan (Compound 118): This compound () shares the 3,5-dimethoxyphenyl substituent but incorporates a fused benzene ring and an allyl group. The allyl group facilitates cycloaddition reactions, expanding synthetic utility.

Dihydrofuran Derivatives

- 2,5-Dimethoxy-2,5-dihydrofuran: A partially saturated furan derivative () used as a synthon for 2(5H)-furanones. Unlike this compound, its reduced ring is more reactive toward electrophilic additions and ring-opening reactions. This reactivity enables one-step syntheses of complex molecules, but the lack of aromaticity limits its stability under acidic conditions .

Structural and Functional Data Comparison

Research Findings and Implications

- Synthetic Utility : Allylation and cross-coupling strategies used for benzo[b]furan derivatives () could be adapted for this compound synthesis.

- Bioactivity : The dimethoxyphenyl group’s electron-donating effects may enhance interactions with biological targets, as seen in triazole analogs ().

- Stability: Non-fused furans like this compound are likely less thermally stable than benzo-fused counterparts but more reactive toward electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.